molecular formula C19H19N3OS2 B2688048 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 403833-63-6

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2688048
CAS RN: 403833-63-6
M. Wt: 369.5
InChI Key: ZVOJKVQWXVFFBP-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZP-ET or simply ET, and it has been shown to exhibit promising properties in the treatment of various medical conditions.

Scientific Research Applications

Synthesis and Chemical Studies

This compound has been investigated for its role in the synthesis of novel heterocycles. Darweesh et al. (2016) described its utilization in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, highlighting its versatility as a building block for the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, among others (Darweesh et al., 2016).

Antimicrobial and Antifungal Activity

Pejchal et al. (2015) synthesized a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides and screened them for antibacterial and antifungal activity, demonstrating the potential of derivatives of the base compound for use in medicinal chemistry (Pejchal et al., 2015).

Antituberculosis and Cytotoxicity Studies

Chitra et al. (2011) explored the synthesis of 3-heteroarylthioquinoline derivatives, including 2-(1,3-benzothiazol-2-ylsulfanyl)-1-aryl-1-ethanone, for in vitro antituberculosis and cytotoxicity studies, identifying compounds with significant activity against Mycobacterium tuberculosis (Chitra et al., 2011).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c23-18(14-24-19-20-16-8-4-5-9-17(16)25-19)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOJKVQWXVFFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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